1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a urea derivative featuring a thiazolo[3,2-a]pyrimidine core. The compound’s structure includes:
- A 5-chloro-2-methoxyphenyl group attached to the urea moiety.
- A 7-methyl-5-oxo-thiazolopyrimidine system fused with the urea’s nitrogen.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-8-12(13(21)20-5-6-24-15(20)17-8)19-14(22)18-10-7-9(16)3-4-11(10)23-2/h3-7H,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFCABMULYFYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a thiazole-pyrimidine moiety, which is known for its diverse biological activities. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological profile.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Compounds containing urea and thiazole moieties have been shown to inhibit various enzymes, including acetylcholinesterase and urease, which are crucial in several biological pathways .
- Antimicrobial Activity : The thiazole derivatives have demonstrated significant antibacterial properties against various strains, suggesting potential use in treating infections .
- Cytotoxic Effects : Studies on related thiazolo-pyrimidine derivatives have shown promising cytotoxicity against cancer cell lines, indicating potential as anticancer agents .
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in the following table:
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of thiazolopyrimidine derivatives on MCF-7 and HCT-116 cell lines. The compound exhibited IC50 values comparable to doxorubicin, a standard chemotherapy drug, indicating its potential as an anticancer agent .
- Antimicrobial Screening : Another study focused on the antibacterial activity of synthesized derivatives against Bacillus subtilis and Staphylococcus aureus. The results showed moderate to strong activity, supporting further exploration of these compounds as antibiotics .
- Enzyme Interaction Studies : Docking studies revealed that similar compounds effectively bind to target enzymes such as acetylcholinesterase and urease, highlighting their potential as therapeutic agents in neurodegenerative diseases and gastrointestinal disorders .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazolo-pyrimidine derivatives on human cancer cell lines. Results demonstrated that specific derivatives led to significant reductions in cell viability, suggesting that 1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea may possess similar properties due to its structural characteristics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that thiazolo-pyrimidine derivatives can exhibit antibacterial and antifungal effects.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Pesticide Development
The increasing resistance of pests to conventional pesticides has led to a search for novel agrochemicals. Compounds like this compound are being explored as potential botanical pesticides due to their bioactive properties.
Case Study:
A recent study assessed the efficacy of thiazolo-pyrimidine compounds against common agricultural pests. The results indicated that these compounds could effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aryl-Urea Moiety
BJ49367 (1-(2,4-Dichlorophenyl)-3-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea)
- Key Differences :
- Substituents: 2,4-Dichlorophenyl vs. 5-chloro-2-methoxyphenyl in the target compound.
- Molecular Weight: 383.25 g/mol vs. 388.82 g/mol (target).
- Lack of methoxy group eliminates hydrogen-bonding opportunities, possibly altering target selectivity .
NS1608 (N-(3-Trifluoromethyl)phenyl N′-(2-Hydroxy-5-Chlorophenyl) Urea)
Modifications to the Thiazolopyrimidine Core
Ethyl 3-(3-(Substituted Phenyl)Ureido)-5-(2,4-Dimethoxyphenyl)-7-Methyl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Key Differences :
- Ethyl carboxylate group at position 6 vs. urea-linked substituent in the target compound.
- Impact :
6-Acetyl-2-Arylhydrazone Derivatives
Crystallographic and Conformational Comparisons
Ethyl 7-Methyl-3-Oxo-5-Phenyl-Thiazolopyrimidine-6-Carboxylate
- Structural Insights: Puckered pyrimidine ring (deviation: 0.224 Å from plane) creates a non-planar conformation. Dihedral angle of 80.94° between thiazolopyrimidine and benzene rings influences binding pocket compatibility .
- Comparison :
- The target compound’s urea group may enforce a distinct conformation, affecting interactions with hydrophobic vs. polar enzyme pockets.
2-Acetyl-5-(3-Methoxyphenyl)-3,7-Dimethyl-Thiazolopyrimidine
Pharmacological and Physicochemical Data (Hypothetical Table)
Q & A
Q. What are the recommended synthetic routes for 1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea, and how can purity be optimized?
Methodological Answer:
- Stepwise Synthesis :
- Core Thiazolo[3,2-a]pyrimidine Synthesis : Start with a substituted pyrimidine-2-thione derivative (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester). React with chloroacetic acid and an aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) under reflux in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. Sodium acetate acts as a catalyst .
- Urea Linkage Formation : Introduce the urea group via nucleophilic substitution or coupling reactions. For example, react the thiazolopyrimidine intermediate with 5-chloro-2-methoxyphenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
- Purification : Recrystallize the product using ethyl acetate/ethanol (3:2) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity with -NMR and -NMR .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. For example, analogous thiazolopyrimidine derivatives show puckered pyrimidine rings (flattened boat conformation) with dihedral angles of ~80° between fused rings .
- Spectroscopic Techniques :
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) impact the yield and selectivity of the urea linkage formation?
Data-Driven Analysis:
Recommendation : Use low-temperature conditions with stoichiometric control of the isocyanate reagent to maximize selectivity .
Q. How can contradictions in biological activity data for this compound be resolved?
Methodological Answer:
-
Structural Analog Comparison : Compare with derivatives like benzylidene-substituted thiazolopyrimidines (e.g., COX inhibitors or PKCK2 inhibitors) to identify substituent-dependent activity trends. For example:
Substituent Biological Activity Source Chlorophenyl COX inhibition (IC ~0.5 μM) Methoxyphenyl Enhanced solubility but reduced potency -
Assay Optimization : Use standardized kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) to ensure reproducibility. Control for solvent effects (e.g., DMSO ≤0.1%) .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties without altering its core structure?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or benzyl esters) to enhance oral bioavailability. For example, benzyl esters in thiazolopyrimidines improve membrane permeability .
- Co-crystallization : Co-crystallize with cyclodextrins to enhance aqueous solubility. For analogs, β-cyclodextrin complexes increased solubility by 10-fold .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., methoxy group demethylation). Block vulnerable sites with fluorine substitution .
Q. How can computational methods guide the optimization of this compound’s binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or kinases. Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the urea moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What are the critical challenges in scaling up synthesis, and how can they be mitigated?
Data-Driven Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
